(4-(tert-Butoxycarbonyl)-2-nitrophenyl)-D-valine
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Overview
Description
®-2-[(4-Boc-2-nitrophenyl)amino]-3-methylbutanoic Acid is a synthetic organic compound that features a nitrophenyl group, a Boc-protected amine, and a chiral center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[(4-Boc-2-nitrophenyl)amino]-3-methylbutanoic Acid typically involves multiple steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Formation of the nitrophenyl group: The nitrophenyl group is introduced through nitration reactions.
Coupling reactions: The protected amine and nitrophenyl groups are coupled with a chiral precursor to form the final product.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Various substitution reactions can occur at the aromatic ring or the chiral center.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under acidic or basic conditions.
Major Products
Oxidation products: Nitro group can be converted to nitroso or hydroxylamine derivatives.
Reduction products: Nitro group can be reduced to an amine.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Bioconjugation: Used in the modification of biomolecules for research purposes.
Enzyme inhibitors: Potential use as enzyme inhibitors in biochemical studies.
Medicine
Drug development: Investigated for potential therapeutic applications.
Diagnostic agents: Used in the development of diagnostic agents for imaging or detection.
Industry
Material science: Utilized in the synthesis of novel materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-[(4-Boc-2-nitrophenyl)amino]-3-methylbutanoic Acid depends on its specific application:
Molecular targets: May interact with specific enzymes, receptors, or proteins.
Pathways involved: Can modulate biochemical pathways by inhibiting or activating specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
(S)-2-[(4-Boc-2-nitrophenyl)amino]-3-methylbutanoic Acid: The enantiomer of the compound with different chiral properties.
2-[(4-Boc-2-aminophenyl)amino]-3-methylbutanoic Acid: A similar compound with an amino group instead of a nitro group.
Uniqueness
Chirality: The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer.
Functional groups: The presence of both Boc-protected amine and nitrophenyl groups provides unique reactivity and applications.
Properties
Molecular Formula |
C16H22N2O6 |
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Molecular Weight |
338.36 g/mol |
IUPAC Name |
(2R)-3-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-nitroanilino]butanoic acid |
InChI |
InChI=1S/C16H22N2O6/c1-9(2)13(14(19)20)17-11-7-6-10(8-12(11)18(22)23)15(21)24-16(3,4)5/h6-9,13,17H,1-5H3,(H,19,20)/t13-/m1/s1 |
InChI Key |
TTYKUHDVOJMOBM-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC1=C(C=C(C=C1)C(=O)OC(C)(C)C)[N+](=O)[O-] |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=C(C=C(C=C1)C(=O)OC(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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